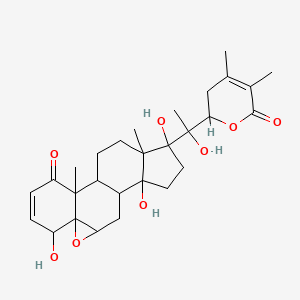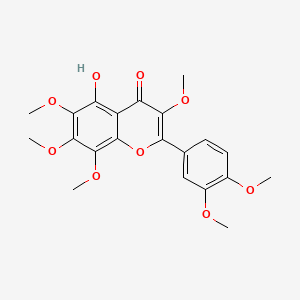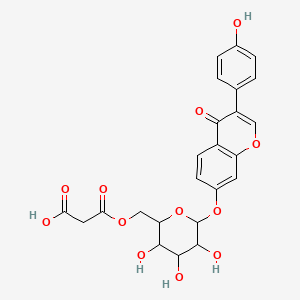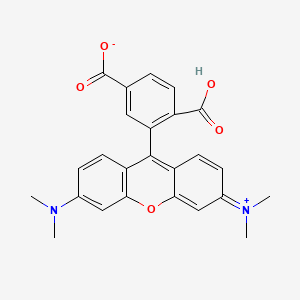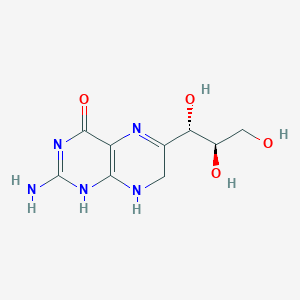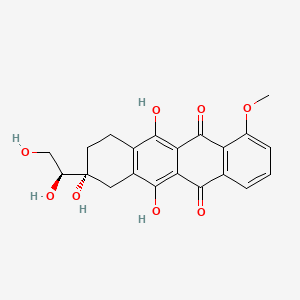![molecular formula C34H39N9O3 B1664254 N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide CAS No. 869748-10-7](/img/structure/B1664254.png)
N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide
Vue d'ensemble
Description
A-770041 is an orally bioavailable LCK kinase inhibitor (IC50 = 0.147 µM). It is selective for LCK over other Src family tyrosine kinases including Src, Fyn, Fgr, HCK, and Tie2 (IC50s = 9.05, 44.1, 14.1, 1.22, and >50 µM, respectively). It inhibits IL-2 production induced by an anti-CD3 antibody and phorbol 12-myristate 13-acetate (PMA; ) in isolated human whole blood (EC50 = 80 nM) and by concanavalin A in rats. A-770041 (10 mg/kg) prevents acute rejection and increases graft survival in a rat model of heterotopic heart transplantation. It also inhibits the growth of CTV-1 human acute myeloid leukemia cells (IC50 = 224 nM) and sensitizes U2OSMR and KHOSR2 multidrug resistant human osteosarcoma cells to paclitaxel and doxorubicin.
A-770041 is a potent ans selective LCK inhibitor. Concanavalin A-stimulated IL-2 production in whole blood is inhibited by A-770041 with an EC50 of approximately 80 nM. A-770041 is orally bioavailable (F = 34.1 +/- 7.2% at 10 mg/kg) and has a t(1/2) of 4.1 +/- 0.1 h. Concanavalin A-induced IL-2 production in vivo is inhibited by oral administration of A-770041 (in vivo EC50 = 78 +/- 28 nM). A-770041 reverses paclitaxel and doxorubicin resistance in osteosarcoma cells. A-770041 prevents organ allograft rejection.
Applications De Recherche Scientifique
Lck Inhibition in Immunology Research
A-770041 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). Lck plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell activation and function . By inhibiting Lck, A-770041 can be used to study T-cell behavior in various immunological disorders and may help in developing therapies for autoimmune diseases.
Cancer Therapeutics
As an inhibitor of the Src family kinases, A-770041 has potential applications in cancer research. It has been identified as an effective agent in reversing multidrug resistance (MDR) when combined with chemotherapy drugs like doxorubicin or paclitaxel . This could lead to improved efficacy of chemotherapy in resistant cancer cells.
Transplantation Medicine
A-770041 has shown promise in prolonging graft survival in organ transplantation models. It does so by modulating the immune response, potentially reducing the risk of graft rejection . This application could be significant in improving outcomes for transplant patients.
Mécanisme D'action
Target of Action
A-770041, also known as KIN001-111, is a potent inhibitor of the Src family kinases, specifically Lck . Lck plays a crucial role in T-cell signaling . It is 300-fold more selective towards Lck over Fyn, another member of the Src family kinase .
Mode of Action
A-770041 interacts with its target, Lck, by inhibiting its activation and expression . This inhibition is achieved with an IC50 value of 147 nM in the presence of 1 mM ATP . The compound also shows significant selectivity, being 300-fold more selective towards Lck over Fyn .
Biochemical Pathways
The primary biochemical pathway affected by A-770041 is the T-cell signaling pathway . By inhibiting Lck, a key player in this pathway, A-770041 disrupts the normal functioning of T-cells. This disruption can lead to various downstream effects, such as the prevention of acute rejection in transplantation .
Pharmacokinetics
A-770041 is orally bioavailable, with a bioavailability of 34.1% at a dose of 10 mg/kg . It has a half-life of 4.1 hours , indicating that it remains in the body for a significant period of time. This allows the compound to exert its effects over a prolonged period.
Result of Action
The primary result of A-770041’s action is the reversal of multidrug resistance (MDR) in osteosarcoma cells . By inhibiting Lck, A-770041 increases the sensitivity of these cells to chemotherapy drugs like doxorubicin and paclitaxel . This leads to an increase in chemotherapy drug-induced cell death .
Action Environment
The efficacy and stability of A-770041 can be influenced by various environmental factors. For instance, the presence of ATP influences the compound’s ability to inhibit Lck . Additionally, the compound’s effectiveness can vary depending on the specific cellular environment, such as the presence of multidrug-resistant osteosarcoma cells .
Propriétés
IUPAC Name |
N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWFTYYYCSSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carboxamide, N-(4-(1-(trans-4-(4-acetyl-1-piperazinyl)cyclohexyl)-4-amino-1H-pyrazolo(3,4-d)pyrimidin-3-yl)-2-methoxyphenyl)-1-methyl- | |
CAS RN |
869748-10-7 | |
| Record name | A-770041 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-770041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





